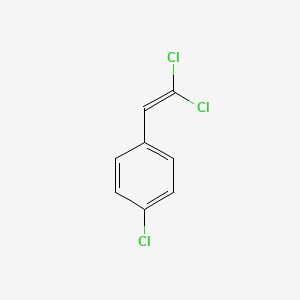![molecular formula C17H18O2S B14729810 2-[(4-Butylphenyl)sulfanyl]benzoic acid CAS No. 5495-78-3](/img/structure/B14729810.png)
2-[(4-Butylphenyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Butylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 4-butylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Butylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-butylthiophenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction where 4-butylthiophenol reacts with a halogenated benzoic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(4-Butylphenyl)sulfanyl]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Butylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]benzoic acid
- 2-[(4-Ethylphenyl)sulfanyl]benzoic acid
- 2-[(4-Propylphenyl)sulfanyl]benzoic acid
Comparison: While these compounds share a similar core structure, the length and nature of the alkyl chain on the phenyl ring can significantly influence their physical and chemical properties. 2-[(4-Butylphenyl)sulfanyl]benzoic acid is unique due to its specific butyl substitution, which can affect its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
5495-78-3 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-butylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S/c1-2-3-6-13-9-11-14(12-10-13)20-16-8-5-4-7-15(16)17(18)19/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |
InChI Key |
RJESSLYKYBYMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


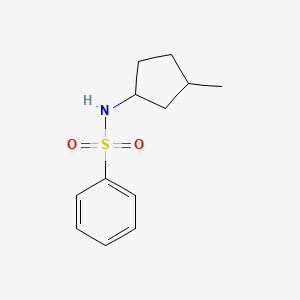
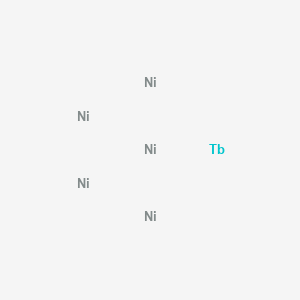
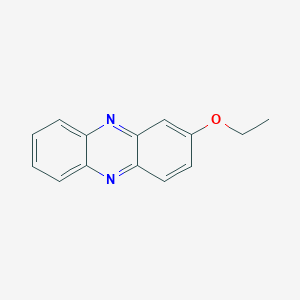

![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
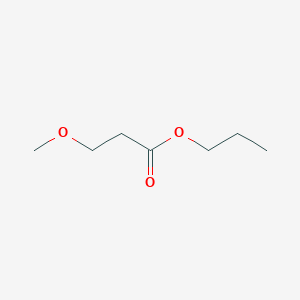
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
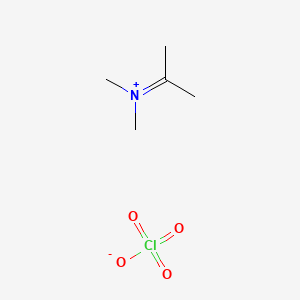
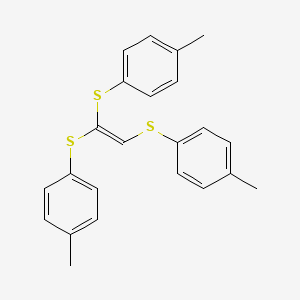

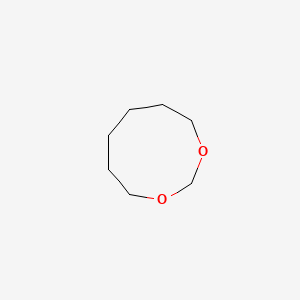
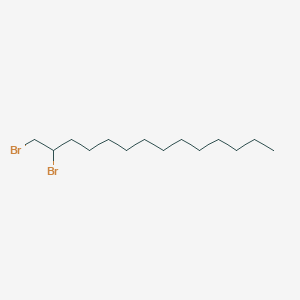
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
